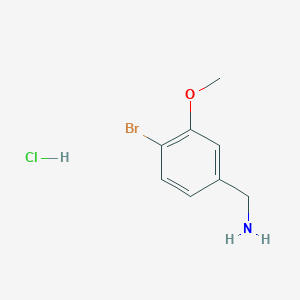

(4-Bromo-3-methoxyphenyl)methanamine hydrochloride

Description

BenchChem offers high-quality (4-Bromo-3-methoxyphenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-3-methoxyphenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-bromo-3-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c1-11-8-4-6(5-10)2-3-7(8)9;/h2-4H,5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWNMZKADBGZNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Researcher's Technical Guide to the Safe Handling of 4-Bromo-3-methoxybenzylamine hydrochloride

Disclaimer: This document is intended for use by trained researchers, scientists, and drug development professionals. The toxicological properties of 4-Bromo-3-methoxybenzylamine hydrochloride (CAS No. 1956309-63-9) have not been fully investigated.[1][2] The information herein is synthesized from available data on structurally similar compounds and established chemical principles. This guide is not a substitute for a supplier-provided Safety Data Sheet (SDS). Always consult the official SDS from your supplier before handling this compound and perform a risk assessment for your specific use case.

Executive Summary & Anticipated Hazard Profile

4-Bromo-3-methoxybenzylamine hydrochloride is a substituted benzylamine derivative. While specific toxicological data for this compound is limited, an analysis of its constituent functional groups—a brominated aromatic ring, a methoxy ether group, and a benzylamine hydrochloride salt—allows for the formulation of a robust, precautionary handling protocol.

Based on data from close structural analogs, this compound should be treated as harmful and irritant .[3][4] The primary routes of exposure present a risk of irritation to the skin, eyes, and respiratory system.[1][2][4] The hydrochloride salt form suggests good water solubility, which may facilitate absorption.[3] Ingestion is presumed to be harmful.[4] The core directive for handling this solid, beige-to-white crystalline powder is the stringent avoidance of dust generation and direct physical contact.[1] Engineering controls, such as a chemical fume hood, coupled with appropriate Personal Protective Equipment (PPE), are mandatory for all operations.

Anticipated Hazard Relationship Diagram

The following diagram illustrates the logical flow from exposure route to the anticipated primary health effect. This is a predictive model based on available data for analogous compounds.

Caption: Anticipated hazard pathways for the compound.

Physicochemical Identity and Rationale for Reactivity

Understanding the molecular structure is fundamental to predicting its behavior and implementing effective safety controls.

| Identifier | Value | Source |

| Chemical Name | (4-Bromo-3-methoxyphenyl)methanamine hydrochloride | [5][6] |

| CAS Number | 1956309-63-9 | [5][6] |

| Molecular Formula | C₈H₁₁BrClNO | [6] |

| Molecular Weight | 252.54 g/mol | [5] |

| Inferred Appearance | Solid, beige crystalline powder | [1] |

| Inferred Solubility | Soluble in water | [3] |

| Inferred Melting Point | >270 °C (based on 4-Bromobenzylamine HCl) | [3] |

Structural Rationale for Safety Precautions:

-

Benzylamine Moiety: The primary amine group makes the molecule basic (though presented as a hydrochloride salt) and a potential nucleophile. It is incompatible with strong oxidizing agents. Reactions can be exothermic and vigorous.

-

Aromatic Bromine: The C-Br bond introduces a potential for the release of hydrogen bromide (HBr) gas upon thermal decomposition.[3] HBr is a toxic and corrosive gas.

-

Hydrochloride Salt: This salt form generally increases the melting point and enhances water solubility compared to the free base. It also implies that the material is stable under normal storage conditions.[6] However, contact with strong bases will liberate the free benzylamine, which may have different physical and toxicological properties.

-

Methoxy Group: The ether linkage is generally stable, but thermal decomposition can lead to the formation of carbon monoxide (CO) and carbon dioxide (CO₂).[4]

Human Health Hazard Assessment

As no specific toxicological studies are available for this compound, we extrapolate the potential hazards from GHS classifications of its structural analogs.

| Hazard Class | GHS Category | Hazard Statement | Rationale / Analog |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on 3-Methoxy benzylamine.[4] |

| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation | A conservative estimate. Many benzylamines are corrosive (Category 1).[2][7] |

| Serious Eye Damage / Irritation | Category 2A | H319: Causes serious eye irritation | Consistent with skin irritation. Direct contact with dust can be severe.[2][4][7] |

| Specific Target Organ Toxicity (Single) | Category 3 | H335: May cause respiratory irritation. | Inhalation of fine dust is a primary concern.[2][4] |

The toxicological properties have not been fully investigated, and therefore, all uncharacterized risks should be considered.[1][2] Chronic exposure effects are unknown. No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[2]

Proactive Exposure Control & Personal Protective Equipment (PPE)

The primary safety principle is the prevention of aerosolization and containment. All manipulations should occur within a certified chemical fume hood to control airborne particulates.

Engineering Controls

-

Primary Containment: A properly functioning chemical fume hood is mandatory for all weighing and transfer operations.

-

Emergency Facilities: An eyewash station and a safety shower must be immediately accessible in the laboratory where the compound is handled.[1]

Personal Protective Equipment (PPE) Protocol

The selection and use of PPE is the final barrier between the researcher and the chemical. The following protocol is a self-validating system designed to minimize exposure.

Protocol 1: PPE Donning and Doffing

A. Donning (Putting On) Sequence:

-

Hand Hygiene: Wash hands thoroughly with soap and water.

-

Inner Gloves: Don a pair of nitrile gloves.

-

Lab Coat/Gown: Wear a clean, buttoned lab coat with tight-fitting cuffs.

-

Respirator (if required): If a risk assessment indicates potential for dust generation beyond fume hood control, use a NIOSH-approved N95 dust mask or a respirator with a particle filter.[2]

-

Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[4] A face shield should be worn over goggles if there is a splash hazard.

-

Outer Gloves: Don a second pair of nitrile gloves over the first pair and the cuffs of the lab coat.

B. Doffing (Taking Off) Sequence (to prevent self-contamination):

-

Outer Gloves: Peel off the outer gloves without touching the outside surface with bare skin. Dispose of them in the appropriate chemical waste bin.

-

Lab Coat/Gown: Unbutton and remove the lab coat by rolling it inside-out.

-

Eye Protection: Remove eye protection from the back to the front.

-

Respirator: Remove respirator (if used).

-

Inner Gloves: Remove the final pair of gloves.

-

Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][8]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][8] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Spill Response Workflow

The following workflow provides a logical decision-making process for handling an accidental release.

Caption: Decision workflow for spill response.

Safe Storage and Handling

Proactive measures in storage and handling are essential to long-term safety and compound integrity.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6] The storage temperature should be at room temperature.[6]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[1]

-

Handling Practices: Always wash hands and face thoroughly after handling.[2][8] Avoid generating dust during transfer.[1] Use non-sparking tools if the material is handled in large quantities.

Disposal Considerations

All waste material must be treated as hazardous.

-

Waste Generation: Minimize waste generation.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][8] Do not dispose of down the drain. Contaminated packaging should be treated as the product itself.

References

-

Material Safety Data Sheet - 4-Bromobenzylamine Hydrochloride, 98%. Cole-Parmer. [Link]

-

4-Bromo Benzylamine HCl. ChemBK. [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. (4-Bromo-3-methoxyphenyl)methanamine hydrochloride [cymitquimica.com]

- 6. (4-Bromo-3-methoxyphenyl)methanamine hydrochloride | 1956309-63-9 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Technical Guide: Storage Stability of Methoxy-Substituted Benzylamine Salts

Executive Summary

Methoxy-substituted benzylamines (e.g., 4-methoxybenzylamine, 3,4-dimethoxybenzylamine) are critical intermediates in the synthesis of isoquinoline alkaloids and pharmaceutical APIs. While the salt forms (hydrochloride, sulfate) offer significantly improved stability over the free base, they present unique storage challenges driven by the electron-donating nature of the methoxy group and the hygroscopicity of the ionic lattice.

This guide provides a mechanistic analysis of degradation pathways, a strategic framework for salt selection, and validated protocols for stability assessment, grounded in ICH Q1A (R2) standards.

Chemical Basis of Instability

To master storage, one must understand the molecular vulnerabilities. The stability of methoxy-benzylamines is governed by two competing electronic factors: the nucleophilicity of the amine and the redox potential of the aromatic ring .

The Methoxy Effect (Electronic Activation)

The methoxy group (

-

Impact on Basicity: It increases electron density on the nitrogen atom, making the free base highly nucleophilic and prone to rapid reaction with atmospheric

. -

Impact on Oxidation: The electron-rich aromatic ring stabilizes radical cation intermediates.[1] This lowers the activation energy for oxidative deamination, particularly in the presence of light or transition metal impurities (Fe, Cu).

Primary Degradation Pathways

The two dominant failure modes for these compounds are Oxidative Deamination and Carbamate Formation .

Diagram 1: Degradation Mechanisms of Methoxy-Benzylamines

Figure 1: Mechanistic pathways leading to product failure.[1] Note that salt formation suppresses the CO2 pathway but does not fully eliminate the oxidative risk if moisture induces hydrolysis.

Strategic Salt Selection

The counter-ion dictates the solid-state properties (hygroscopicity, melting point) and directly influences shelf-life. While the Hydrochloride (HCl) salt is the industry standard due to cost and ease of crystallization, it is not always the most stable option for methoxy-substituted derivatives.

Table 1: Comparative Stability of Common Salt Forms

| Salt Form | Hygroscopicity | Thermal Stability | Storage Risk Profile | Recommended Use Case |

| Hydrochloride (HCl) | Moderate to High | Good ( | Prone to clumping; excess HCl can cause hydrolysis of methoxy ether over long periods.[1] | General purpose; short-term storage.[1] |

| Sulfate ( | Low | Excellent | Very stable lattice; less prone to moisture uptake than HCl.[1] | Long-term reference standards. |

| Tosylate (TsOH) | Very Low | High | Adds significant molecular weight; highly crystalline and non-hygroscopic.[1] | High-humidity environments; non-GMP synthesis.[1] |

| Free Base | N/A (Liquid/Solid) | Poor | Rapid carbonation; oxidation to aldehydes within days if exposed to air.[1] | Not recommended for storage. |

Expert Insight: For GMP applications involving 3,4-dimethoxybenzylamine, the Hydrochloride salt is acceptable only if stored under strict desiccation. If the material turns yellow, it indicates the formation of the corresponding benzaldehyde (e.g., veratraldehyde) due to moisture-mediated hydrolysis of the imine impurity.

Validated Experimental Protocols

To ensure data integrity, stability must be proven, not assumed. The following protocols align with ICH Q1A (R2) guidelines for stability testing of new drug substances.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.[1]

-

Preparation: Dissolve 50 mg of the amine salt in 10 mL of solvent (Water/Acetonitrile 50:50).

-

Stress Conditions:

-

Analysis: Neutralize samples and analyze via HPLC-UV (254 nm and 280 nm) or LC-MS.

-

Acceptance Criteria: Mass balance

. Identify any peak

Protocol B: Hygroscopicity Assessment (DVS)

Objective: Quantify moisture uptake to define handling humidity limits.[1]

-

Instrument: Dynamic Vapor Sorption (DVS) analyzer.

-

Cycle: Sorption from 0% to 90% RH in 10% steps at

, followed by desorption. -

Equilibrium:

per minute. -

Classification:

Diagram 2: Stability Testing Workflow

Figure 2: Step-by-step workflow for validating the stability profile of amine salts.

Storage and Handling Best Practices

Based on the chemical susceptibilities identified above, the following "Golden Standard" storage protocol is recommended for methoxy-substituted benzylamine salts (specifically HCl).

The "Golden Standard" Protocol

-

Atmosphere: Store under Argon or Nitrogen.[1] Argon is preferred as it is heavier than air and provides a better blanket against oxidation.[1]

-

Container: Amber glass vials (Type I borosilicate) with Teflon-lined screw caps. Avoid polyethylene bags for long-term storage as they are permeable to moisture and oxygen.[1]

-

Desiccation: Place the sealed vial inside a secondary container (desiccator or heat-sealed aluminum foil bag) containing active silica gel or molecular sieves.[1]

-

Temperature:

Re-test Criteria

Perform a re-test if the material exhibits:

-

Color Change: White to off-white/yellow (indicates oxidation to aldehyde).[1]

-

Physical Change: Free-flowing powder to caked solid (indicates moisture absorption).[1]

-

Odor: Appearance of a "fishy" (free amine) or "almond-like" (aldehyde) odor.[1]

References

-

International Conference on Harmonisation (ICH). (2003).[1][3][4] Stability Testing of New Drug Substances and Products Q1A(R2).[1][3] [Link]

-

PubChem. (n.d.).[1] Compound Summary: 4-Methoxybenzylamine.[1] National Library of Medicine.[1] [Link]

-

Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals.[1] International Journal of Pharmaceutics.[1] (General reference on kinetic modeling of amine oxidation).

Sources

Methodological & Application

Synthesis of (4-Bromo-3-methoxyphenyl)methanamine from 4-bromo-3-methoxybenzaldehyde: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of (4-Bromo-3-methoxyphenyl)methanamine, a valuable building block in pharmaceutical and materials science research. The protocol details a robust and efficient one-pot reductive amination of 4-bromo-3-methoxybenzaldehyde using ammonia and sodium borohydride as the reducing agent. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental procedure, and guidance on product purification and characterization.

Introduction

(4-Bromo-3-methoxyphenyl)methanamine is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its structure, featuring a brominated and methoxylated phenyl ring attached to a methylamine group, provides multiple points for further chemical modification. The synthesis of primary amines from aldehydes is a fundamental transformation in organic chemistry, with reductive amination being one of the most widely employed and efficient methods.[1][2][3] This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[1][4]

This application note focuses on the direct reductive amination of 4-bromo-3-methoxybenzaldehyde. The selection of sodium borohydride (NaBH₄) as the reducing agent offers a balance of reactivity and selectivity, being capable of reducing the intermediate imine without significantly affecting the starting aldehyde.[4][5][6] This protocol has been optimized for high yield and purity, with a straightforward workup procedure.

Reaction Scheme

Figure 2: Simplified mechanistic pathway.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Bromo-3-methoxybenzaldehyde | ≥98% | Commercially Available |

| Ammonia solution | 7N in Methanol | Commercially Available |

| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available |

| Methanol (MeOH) | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Saturated aq. NaCl (Brine) | Prepared in-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |

| Hydrochloric Acid (HCl) | Concentrated | Commercially Available |

| Sodium Hydroxide (NaOH) | Pellets | Commercially Available |

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Ice bath

-

Magnetic stirrer/hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-methoxybenzaldehyde (10.0 g, 46.1 mmol) in anhydrous methanol (100 mL). Cool the solution to 0 °C using an ice bath.

-

Ammonia Addition: To the cooled solution, slowly add a 7N solution of ammonia in methanol (33 mL, 230.5 mmol, 5.0 equivalents). Stir the reaction mixture at 0 °C for 30 minutes. The formation of the imine intermediate is typically observed. [7]

-

Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (2.62 g, 69.2 mmol, 1.5 equivalents) portion-wise over a period of 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

-

Reaction Monitoring: After the addition of NaBH₄ is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the imine intermediate.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water (50 mL) at 0 °C.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous layer, add dichloromethane (100 mL) and transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane (50 mL each).

-

Washing: Combine the organic extracts and wash with saturated aqueous sodium chloride (brine) (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude (4-Bromo-3-methoxyphenyl)methanamine.

Purification

The crude product can be purified by acid-base extraction to remove any non-basic impurities.

-

Dissolve the crude product in diethyl ether or dichloromethane (100 mL).

-

Extract the organic solution with 1M hydrochloric acid (3 x 50 mL). The amine product will move into the aqueous layer as its hydrochloride salt.

-

Combine the acidic aqueous extracts and wash with diethyl ether (50 mL) to remove any remaining neutral impurities.

-

Cool the aqueous layer in an ice bath and basify to a pH > 12 by the slow addition of 4M sodium hydroxide solution.

-

Extract the liberated free amine with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the purified (4-Bromo-3-methoxyphenyl)methanamine as an oil or low-melting solid. The hydrochloride salt is also a stable, solid form of the product. [8]

Characterization Data

Expected Yield: 75-85%

Physical Appearance: Colorless to pale yellow oil or solid.

¹H NMR (400 MHz, CDCl₃) δ: 7.50 (d, J = 1.8 Hz, 1H), 7.24 (dd, J = 8.2, 1.8 Hz, 1H), 6.89 (d, J = 8.2 Hz, 1H), 3.90 (s, 3H), 3.85 (s, 2H), 1.55 (br s, 2H).

¹³C NMR (101 MHz, CDCl₃) δ: 156.0, 142.5, 131.8, 128.5, 112.0, 111.5, 56.2, 46.0.

Mass Spectrometry (ESI): m/z calculated for C₈H₁₁BrNO⁺ [M+H]⁺: 216.00, found 216.0.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete reaction (presence of starting aldehyde and/or imine) | Insufficient reaction time or amount of NaBH₄. | Increase the reaction time. Add an additional portion of NaBH₄ (0.2-0.5 equivalents) and continue stirring. |

| Formation of the corresponding alcohol as a major byproduct | Rate of NaBH₄ addition was too fast, or the temperature was too high. | Add NaBH₄ more slowly and ensure the reaction temperature is maintained at 0 °C during the addition. |

| Low yield after workup | Incomplete extraction of the product. | Ensure the pH of the aqueous layer is sufficiently basic (>12) during the final extraction step. Perform additional extractions with dichloromethane. |

| Difficulty in isolating the product | Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. |

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water during storage and handling.

-

Ammonia is corrosive and has a pungent odor. Handle the ammonia solution in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Minimize exposure.

-

Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with extreme care.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of (4-Bromo-3-methoxyphenyl)methanamine. The use of readily available and cost-effective reagents makes this procedure suitable for both academic research and industrial applications. The detailed instructions and troubleshooting guide are intended to assist researchers in successfully performing this synthesis and obtaining the desired product in high yield and purity.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

- Oreate AI. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

Organic Reactions. Reductive Amination - Common Conditions. [Link]

- de Figueiredo, R. M., & Christmann, M. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme Chemistry.

-

Taris, E. A., & Koukabi, N. (2001). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Organic Process Research & Development, 5(2), 187-202. [Link]

-

Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A simple and efficient one-pot synthesis of primary amines by reductive amination of ketones. Tetrahedron, 60(7), 1463-1471. [Link]

-

MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

MDPI. (2023, October 7). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. gctlc.org [gctlc.org]

- 8. (4-Bromo-3-methoxyphenyl)methanamine hydrochloride | 1956309-63-9 [sigmaaldrich.com]

Application Notes and Protocols for Amide Coupling with 4-Bromo-3-methoxybenzylamine Hydrochloride

Introduction: Navigating the Nuances of Amide Bond Formation

The amide bond is a cornerstone of modern organic synthesis, integral to the structure of countless pharmaceuticals, natural products, and materials.[1][2][3] The coupling of a carboxylic acid and an amine, while conceptually straightforward, is a reaction landscape filled with nuance. The choice of coupling reagent, base, solvent, and reaction conditions can dramatically influence yield, purity, and the preservation of stereochemical integrity.[2] This guide provides a detailed exploration of amide coupling reactions specifically tailored for 4-bromo-3-methoxybenzylamine hydrochloride, a versatile building block in medicinal chemistry.

This substituted benzylamine presents a unique set of considerations. The hydrochloride salt form necessitates the use of a base to liberate the free amine for reaction. Furthermore, the electronic properties of the aromatic ring, influenced by the methoxy and bromine substituents, can affect the nucleophilicity of the amine. This document will dissect these factors and provide robust protocols to enable researchers to confidently and successfully utilize this reagent in their synthetic endeavors.

Core Principles: Reagent Selection and Mechanistic Considerations

The successful formation of an amide bond hinges on the activation of the carboxylic acid, transforming the hydroxyl group into a better leaving group. This is typically achieved through the use of a variety of "coupling reagents." Understanding the mechanism of these reagents is paramount to troubleshooting and optimizing your reactions.

Mechanism of Action: A Visual Guide

The generalized mechanism for many common coupling reagents involves the formation of a highly reactive activated ester intermediate, which is then susceptible to nucleophilic attack by the amine.

Caption: Generalized workflow for amide bond formation.

Choosing Your Coupling Reagent: A Comparative Analysis

The selection of a coupling reagent is often dictated by the specific substrates, desired reaction rate, and the need to suppress side reactions like racemization.[4] For 4-bromo-3-methoxybenzylamine hydrochloride, several classes of reagents are highly effective.

| Coupling Reagent Class | Examples | Strengths | Considerations |

| Uronium/Aminium Salts | HATU, HBTU | High reactivity, fast reaction times, low racemization.[5] | Can react with the amine to form a guanidinium byproduct if not used correctly. |

| Carbodiimides | EDC, DCC | Readily available, cost-effective. | Can lead to the formation of N-acylurea byproduct; often requires an additive like HOBt or HOAt to improve efficiency and reduce racemization.[6][7] |

| Phosphonium Salts | PyBOP | High efficiency, does not react with the free amine.[2] | Can be more expensive than other options. |

| Anhydrides | T3P® (Propylphosphonic Anhydride) | Excellent for sterically hindered substrates, high yields, low epimerization.[8][9][10] | The byproducts are water-soluble and easily removed. |

Data Table 1: Comparison of Common Amide Coupling Reagents.

The Critical Role of the Base

Since the starting material is a hydrochloride salt, a base is required to neutralize the HCl and free the primary amine. The choice of base is not trivial and can impact the reaction outcome.

-

Non-nucleophilic, sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used.[1][11] They are strong enough to deprotonate the amine salt but are poor nucleophiles themselves, minimizing unwanted side reactions.

-

Stoichiometry: At least one equivalent of base is required to neutralize the hydrochloride salt. Often, an excess (2-4 equivalents) is used to also facilitate the coupling reaction itself, particularly when using uronium or phosphonium salt reagents.[2][11]

Experimental Protocols

The following protocols are designed to be robust starting points for the amide coupling of 4-bromo-3-methoxybenzylamine hydrochloride. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific carboxylic acid partners.

Protocol 1: General Procedure using HATU

This protocol is often a reliable first choice due to the high reactivity of HATU.

Materials:

-

Carboxylic acid

-

4-Bromo-3-methoxybenzylamine hydrochloride

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide) or other suitable aprotic solvent (e.g., DCM, MeCN).[4]

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

-

Dissolve the carboxylic acid in anhydrous DMF.

-

Add 4-bromo-3-methoxybenzylamine hydrochloride (1.0-1.2 eq) to the solution.

-

Add DIPEA (3.0-4.0 eq) to the reaction mixture and stir for 5-10 minutes at room temperature.

-

In a separate vial, dissolve HATU (1.1-1.3 eq) in a small amount of anhydrous DMF.

-

Add the HATU solution to the reaction mixture dropwise at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.[12]

Sources

- 1. growingscience.com [growingscience.com]

- 2. hepatochem.com [hepatochem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bachem.com [bachem.com]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with Benzylamine Hydrochloride Salts

Welcome to the technical support center for benzylamine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experiments. Here, we move beyond simple protocols to explain the underlying chemical principles governing the solubility of these important compounds. Our goal is to empower you with the knowledge to not only solve immediate solubility issues but also to proactively design more robust experimental plans.

Frequently Asked Questions (FAQs)

Q1: My benzylamine hydrochloride won't dissolve in water. What could be the issue?

This is a common yet perplexing issue, especially since benzylamine hydrochloride is known to be highly water-soluble.[1][2][3][4] There are several potential reasons for this observation:

-

Incorrect pH: Benzylamine is a weak base with a pKa of approximately 9.3.[5][6] Its hydrochloride salt is the protonated, ionized form, which is what makes it water-soluble. If the pH of your aqueous solution is too high (alkaline), the benzylammonium cation will be deprotonated to the free base, benzylamine. This free base is significantly less soluble in water and may precipitate or appear as an insoluble oil.

-

Common Ion Effect: The solubility of an ionic compound can be significantly decreased by the presence of a common ion in the solution.[7][8][9] If your aqueous medium already contains a high concentration of chloride ions (e.g., from concentrated HCl or a high-salt buffer like certain formulations of PBS), it can suppress the dissolution of benzylamine hydrochloride.[10][11]

-

Purity of the Salt: Impurities in the benzylamine hydrochloride can affect its solubility. If the salt was improperly prepared or has degraded, it may contain the less soluble free base or other insoluble byproducts.

Q2: I'm trying to run a reaction in an organic solvent, but my benzylamine hydrochloride is insoluble. How can I get it into solution?

The ionic nature of benzylamine hydrochloride makes it poorly soluble in many non-polar or weakly polar organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate. The most effective and widely used strategy is to convert the hydrochloride salt back to its free amine form, which is miscible with a much broader range of organic solvents.[5][6]

This is achieved by a simple in-situ neutralization step. The choice of base is critical and depends on the specifics of your reaction:

-

For moisture-sensitive reactions: Use a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[12] Typically, adding 1.1 to 1.5 equivalents of the base to a suspension of the amine salt in your reaction solvent is sufficient.

-

For reactions tolerant of aqueous workups: You can perform a liquid-liquid extraction. Dissolve the benzylamine hydrochloride in water, add a weak inorganic base like sodium bicarbonate or sodium carbonate to raise the pH above 9.5, and then extract the liberated free amine into your desired organic solvent.[13][14]

Q3: What is the expected aqueous solubility of benzylamine hydrochloride? I've seen conflicting data.

There is a notable discrepancy in reported aqueous solubility values. Some sources indicate a solubility of around 50 mg/mL,[4] while more comprehensive chemical databases list an experimental value of 506 g/L (506 mg/mL).[3] This highlights the importance of verifying data from multiple sources. For practical purposes, it is safe to consider benzylamine hydrochloride as a highly water-soluble compound, provided the pH is in the acidic to neutral range.

Q4: Can I improve the solubility of benzylamine hydrochloride by heating the solution?

Heating can increase the rate of dissolution and, in many cases, the overall solubility. However, for benzylamine hydrochloride, the effect of temperature is often secondary to the critical factor of pH. If the salt is not dissolving due to an unfavorable pH, heating alone is unlikely to solve the problem and may even lead to degradation over extended periods.

Q5: I've added a base to my suspension of benzylamine hydrochloride in an organic solvent, but it's still not dissolving. What should I do?

If you've added a base like triethylamine and the solid remains, consider the following:

-

Insufficient Base: Ensure you have added at least one full equivalent of the base relative to the benzylamine hydrochloride.

-

Insoluble Byproduct: The solid you are observing may not be the starting material but rather the hydrochloride salt of your added base (e.g., triethylamine hydrochloride). This is a common occurrence and does not necessarily mean your free benzylamine is not in solution. You can often proceed with your reaction, and the salt byproduct can be removed during the aqueous workup.

-

Solvent Choice: While the free base is more soluble in organic solvents, it may still have limited solubility in very non-polar solvents like hexanes. Consider if your chosen solvent is appropriate.

Troubleshooting Guides

Guide 1: Addressing Poor Aqueous Solubility

This guide provides a systematic approach to diagnosing and solving issues with dissolving benzylamine hydrochloride in aqueous solutions.

Experimental Workflow: Diagnosing and Resolving Poor Aqueous Solubility

Caption: Equilibrium between benzylammonium salt and its free base.

Protocol: In-Situ Neutralization for Organic Reactions

This protocol is suitable for reactions where the presence of a tertiary amine and its hydrochloride salt byproduct is tolerable.

Materials:

-

Benzylamine hydrochloride

-

Anhydrous organic solvent (e.g., DCM, THF, Acetonitrile)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Reaction vessel with a magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To the reaction vessel under an inert atmosphere, add the benzylamine hydrochloride and the anhydrous organic solvent.

-

Begin vigorous stirring to create a suspension.

-

Slowly add 1.1 equivalents of TEA or DIPEA to the suspension.

-

Stir the mixture at room temperature for 15-30 minutes. You may observe that the initial solid (benzylamine hydrochloride) is replaced by a different, often finer, precipitate (triethylamine hydrochloride). This indicates that the free benzylamine is now in solution.

-

Proceed with the addition of your other reagents.

-

Upon completion of the reaction, the triethylamine hydrochloride can be easily removed by an aqueous wash during the workup.

Data Summary

The solubility of benzylamine and its hydrochloride salt is highly dependent on the solvent system and pH. The following table summarizes this behavior.

| Compound | Solvent System | Solubility | Reference |

| Benzylamine Hydrochloride | Water (acidic to neutral pH) | High (experimentally determined as 506 g/L) | [3] |

| Ethanol | Soluble (used for recrystallization) | [15] | |

| DMSO | Soluble (approx. 10 mg/mL for a related compound) | [16] | |

| Dichloromethane (DCM) | Very low / Insoluble | General knowledge | |

| Benzylamine (Free Base) | Water | Miscible | [5][6][17] |

| Ethanol | Miscible | [5][6] | |

| Diethyl Ether | Miscible | [5][6] | |

| Acetone | Very Soluble | [5] | |

| Benzene, Chloroform | Soluble | [5] |

References

-

Benzylamine. (n.d.). Wikipedia. [Link]

-

Principle of Common-ion Effect and its Application in Chemistry: a Review. (2020). Journal of Chemistry Letters. [Link]

-

Sugano, K., et al. (1997). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences, 86(11), 1333–1334. [Link]

-

How can I neutralize aminehydrochlorides? (2023, December 27). ResearchGate. [Link]

-

Benzylamine. (n.d.). Mol-Instincts. [Link]

-

Parshad, H., et al. (2002). Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach. International journal of pharmaceutics, 237(1-2), 193–207. [Link]

-

Benzylamine. (2025, February 12). Sciencemadness Wiki. [Link]

-

What is the common ion effect? How does it affect the solubility of salts? (2022, October 23). Quora. [Link]

-

Benzylamine. (n.d.). PubChem. [Link]

-

COMMON ION EFFECT ON SOLUBILITY OF IONIC SALTS. (2023, November 25). YouTube. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

-

Lab Procedure: Recrystallization. (2024, January 23). LabXchange. [Link]

-

What strong bases that can be used to deprotonate secondary amine? (2016, September 29). Quora. [Link]

-

Solubility and the Common Ion Effect: Chemistry Tutorial. (n.d.). The Physics Classroom. [Link]

-

Recrystallization - Part 2. (n.d.). University of Massachusetts. [Link]

-

Can anyone suggest how to neutralize aminehydrochlorides? (2014, November 20). ResearchGate. [Link]

-

Synthesis of benzylamine hydrochloride. (n.d.). PrepChem.com. [Link]

-

Parshad, H., et al. (2002). Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach. International journal of pharmaceutics, 237(1-2), 193–207. [Link]

-

How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. (2025, August 4). Chemistry Steps. [Link]

- Preparation of benzylamine. (1961, June 6).

- Neutralizing amines with low salt precipitation potential. (1993, May 18).

-

Deprotonation of highly basic tertiary amine in the presence of an ester functional group? (2022, July 14). ResearchGate. [Link]

-

Parshad, H., et al. (2004). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. International journal of pharmaceutics, 269(1), 157–168. [Link]

-

Base for Deprotonating Benzyl Alcohol. (2020, March 12). Reddit. [Link]

-

Supporting Information. (n.d.). MPG.PuRe. [Link]

-

Parshad, H., et al. (2005). Prediction of the aqueous solubility of benzylamine salts using QSPR model. Journal of pharmaceutical and biomedical analysis, 37(2), 411–415. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Benzylamine hydrochloride CAS#: 3287-99-8 [m.chemicalbook.com]

- 4. adipogen.com [adipogen.com]

- 5. Benzylamine - Wikipedia [en.wikipedia.org]

- 6. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 7. jchemlett.com [jchemlett.com]

- 8. quora.com [quora.com]

- 9. Solubility and the Common Ion Effect: Chemistry Tutorial [physicsclassroom.com]

- 10. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pure.mpg.de [pure.mpg.de]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

Removing impurities from (4-Bromo-3-methoxyphenyl)methanamine crude product

Technical Support Center: Purification of (4-Bromo-3-methoxyphenyl)methanamine

Ticket System Status: [ONLINE] Agent: Senior Application Scientist (Process Chemistry Division) Topic: Downstream Processing & Impurity Removal for CAS: 1261448-82-1[1][2]

Introduction: The "Sticky" Nature of Benzylamines

Welcome to the technical support center. You are likely here because your crude (4-Bromo-3-methoxyphenyl)methanamine is behaving like a viscous oil rather than a crystalline solid, or your NMR shows persistent impurities that standard flash chromatography failed to remove.

Benzylamines substituted with electron-donating groups (methoxy) and halogens (bromo) present specific challenges:

-

Oxidative Instability: The benzylic amine is prone to air oxidation, forming imines or aldehydes.

-

Dimerization: During synthesis (especially reductive amination or nitrile reduction), the highly reactive intermediate imine can react with the already formed amine to create a secondary amine dimer (bis-benzylamine).[1][2]

-

Adsorption: The basic nitrogen interacts strongly with silanols on silica gel, causing streaking/tailing.

Below are the resolved support tickets for the most common purification scenarios.

Ticket #001: Crude Product is a Viscous Dark Oil

User Issue: "I synthesized the target molecule via nitrile reduction (LiAlH4/BH3). The workup gave a dark, sticky oil.[1] I expect a solid. How do I clean this up without running a column?"

Diagnosis: The "oil" is likely a mixture of the free base amine, residual inorganic salts (aluminum/boron), and neutral organic impurities (unreacted nitrile/aldehyde).[1]

Solution: The "Switchable" Acid-Base Extraction

You must exploit the basicity of the primary amine (

Protocol:

-

Dissolution: Dissolve crude oil in EtOAc or MTBE (Dichloromethane is acceptable but prone to emulsions).[2]

-

Acid Extraction: Extract the organic layer with 1M HCl (aq) (

).[2] -

Wash: Wash the combined aqueous acidic layers with fresh EtOAc (

) to remove entrained organics.[2] -

Basification: Cool the aqueous layer to

. Slowly add 6M NaOH or 50% KOH until-

Observation: The solution will cloud over as the free base precipitates/oils out.

-

-

Re-extraction: Extract the cloudy aqueous mixture with DCM (

). -

Drying: Dry combined DCM layers over

and concentrate.

Visual Workflow (Acid-Base Logic):

Figure 1: Logic flow for isolating the basic amine from neutral impurities.

Ticket #002: The "Ghost" Impurity (Secondary Amine Dimer)

User Issue: "My NMR shows a small set of aromatic peaks and a benzylic proton signal slightly upfield from my product. Acid-base extraction didn't remove it."[1]

Diagnosis: You have the Secondary Amine Dimer impurity.[2]

-

Origin: During reduction, the primary amine product reacts with the intermediate imine.

-

Why Acid-Base Failed: The impurity is also a base.[2] It protonates and follows the product through the extraction.

Solution: Selective Crystallization of the Hydrochloride Salt The crystal lattice of the primary amine hydrochloride is generally more stable and packs differently than the bulky secondary amine salt.

Protocol:

-

Dissolve the free base (from Ticket #001) in a minimal amount of absolute ethanol or methanol .[2]

-

Cool to

in an ice bath. -

Add 1.1 equivalents of HCl (using 1.25M HCl in MeOH or 2M HCl in Et2O).

-

Warning: Do not use aqueous HCl if possible; water increases solubility and lowers yield.[2]

-

-

Add Diethyl Ether (Et2O) or MTBE dropwise until the solution turns slightly turbid.

-

Store at

overnight. -

Filter the white precipitate.[2] The secondary amine usually remains in the mother liquor.

Solvent Selection Guide for Recrystallization:

| Solvent System | Suitability | Notes |

| EtOH / Et2O | High | Classic method.[1][2] Good yield/purity balance. |

| iPrOH (Hot) | Medium | Good for large scale, but requires heating (oxidation risk).[1][2] |

| Water | Low | Salt is too soluble; significant yield loss.[2] |

| Acetonitrile | Medium | Good for removing polar impurities, but salt may oil out.[1][2] |

Ticket #003: Tailing on Chromatography Columns

User Issue: "I tried to purify the free base on silica gel (Hexane/EtOAc), but the spot streaks from the baseline to the solvent front. I'm losing mass."

Diagnosis: The amine protons (

Solution: Amine Deactivation (The "Buffered" Eluent) You must block the silanol sites or keep the amine deprotonated.

Protocol:

-

Pre-treatment (Optional but Recommended): Flush the silica column with mobile phase containing 1% Triethylamine (TEA) before loading the sample.[2]

-

Mobile Phase: Use DCM : Methanol :

(aqueous ammonia) .

Comparison of Eluents:

| Eluent System | Result | Verdict |

| Hex/EtOAc | Severe tailing, product stuck at baseline. | ❌ Avoid |

| DCM/MeOH | Broad peaks, poor separation.[1][2] | ⚠️ Risky |

| DCM/MeOH/NH3 | Sharp peaks, excellent recovery. | ✅ Recommended |

| DCM/MeOH/TEA | Good separation, but TEA is hard to remove (high BP).[1][2] | ⚠️ Use only if NH3 unavailable |

Ticket #004: Removing Metal Residues (Boron/Aluminum)

User Issue: "I used Borane-THF for reduction. Upon adding water, I got a gelatinous white solid that traps my product."

Diagnosis: This is a stable Boron-Nitrogen complex or Aluminum hydroxide gel.[2] Standard extraction cannot break these emulsions.[2]

Solution: The Fieser or Rochelle Method You must use a chelating agent to break the metal-amine complex.[2]

Protocol (Choose one):

-

Rochelle's Salt (Potassium Sodium Tartrate):

-

Methanol Reflux (Specific for Borane):

Summary Decision Tree

Figure 2: Rapid diagnostic tree for selecting the correct purification module.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Standard reference for general amine purification and salt formation). [1][2]

-

Organic Syntheses. General Procedures for the Preparation of Benzylamines. (Provides authoritative protocols for handling benzylamine derivatives and avoiding dimerization). [1][2]

-

Sigma-Aldrich. (4-Bromo-3-methoxyphenyl)methanamine hydrochloride Product Sheet. (Confirmation of HCl salt stability and handling).

-

University of Rochester. Workup: Amines. (Detailed protocols for copper sulfate and acid washes).

Sources

Minimizing dimer formation in benzylamine synthesis

Technical Support Center: Benzylamine Synthesis

Introduction

Benzylamine is a cornerstone intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. While numerous synthetic routes to this primary amine exist, many are plagued by the formation of the secondary amine dimer, dibenzylamine. This impurity arises because the desired benzylamine product is often more nucleophilic than the initial nitrogen source, leading to a competitive reaction with the starting materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. Structured in a practical question-and-answer format, it delves into the mechanistic origins of dimer formation and offers field-proven strategies and detailed protocols to achieve high selectivity for the desired primary amine.

Troubleshooting Guide & FAQs

Q1: What are the common synthetic routes to benzylamine, and which are most susceptible to dimer formation?

There are several established methods for synthesizing benzylamine, each with its own advantages and disadvantages regarding dimer formation.

-

Reductive Amination of Benzaldehyde: This is one of the most common and atom-economical methods, involving the reaction of benzaldehyde with an ammonia source, followed by reduction of the resulting imine. However, it is highly prone to the formation of dibenzylamine because the benzylamine product can react with remaining benzaldehyde.[1][2][3]

-

Alkylation of Ammonia with Benzyl Halides: This method involves the direct reaction of benzyl chloride or bromide with ammonia. It is notoriously difficult to control and almost always produces a mixture of primary, secondary (dibenzylamine), and tertiary amines, as well as the quaternary ammonium salt, due to the increasing nucleophilicity of the alkylated products.[4][5] A large excess of ammonia is required to favor mono-alkylation.[4]

-

Reduction of Benzonitrile: Catalytic hydrogenation of benzonitrile can yield benzylamine. However, the intermediate imine can react with the product benzylamine to form a secondary imine, which upon reduction, yields dibenzylamine.[6] Controlling reaction conditions such as pressure and hydrogen flow can shift the selectivity.[6]

-

"Dimer-Free" Methods: Several methods circumvent the issue of over-alkylation by using a protected nitrogen source or a precursor that generates the amine in a final, non-reactive step. These are the methods of choice when high purity is paramount.

-

The Gabriel Synthesis: Uses potassium phthalimide as an ammonia surrogate. The intermediate N-benzylphthalimide is not nucleophilic, thus preventing over-alkylation. The primary amine is liberated in a final hydrolysis or hydrazinolysis step.[7][8][9]

-

The Delepine Reaction: Employs hexamethylenetetramine, which reacts with a benzyl halide to form a quaternary ammonium salt. Acidic hydrolysis then releases the primary amine.[10][11][12]

-

Reduction of Benzyl Azide: Benzyl azide can be cleanly reduced to benzylamine via methods like catalytic hydrogenation (e.g., H₂/Pd-C) or the Staudinger reaction, with no possibility of dimer formation.[13][14]

-

Q2: I'm performing a reductive amination of benzaldehyde with ammonia. What is the precise mechanism that leads to dibenzylamine?

The formation of dibenzylamine is a classic example of a product competing with the starting reagent. The mechanism proceeds through the following competitive pathways:

-

Desired Pathway (Benzylamine Formation):

-

Imine Formation: Benzaldehyde reacts with ammonia (NH₃) to form a hemiaminal intermediate, which then dehydrates to form benzylideneimine.

-

Reduction: The C=N bond of benzylideneimine is reduced by a hydride source (e.g., NaBH₄) or catalytic hydrogenation to yield the primary amine, benzylamine.

-

-

Side Reaction Pathway (Dibenzylamine Formation):

-

Competitive Reaction: Once benzylamine is formed, it is present in the reaction mixture along with unreacted benzaldehyde. Because benzylamine is a stronger nucleophile than ammonia, it effectively competes with ammonia to react with the remaining benzaldehyde.

-

Secondary Imine Formation: Benzylamine attacks benzaldehyde to form a new hemiaminal, which dehydrates to form N-benzylidenebenzylamine (a Schiff base).[2][15]

-

Final Reduction: This secondary imine is then reduced by the same reducing agent to yield the undesired dimer, dibenzylamine.

-

The relative rates of these pathways determine the final product distribution. Minimizing the concentration of benzylamine in the presence of benzaldehyde is key to suppressing dimer formation.

Caption: Competitive pathways in reductive amination leading to dimer formation.

Q3: How can I strategically modify my reductive amination protocol to minimize dibenzylamine byproducts?

Optimizing a reductive amination requires a multi-faceted approach focusing on stoichiometry, reaction conditions, and the sequence of reagent addition.

1. Stoichiometric Control: The Power of Excess Ammonia

-

Causality: According to Le Châtelier's principle, increasing the concentration of one reactant (ammonia) will drive the equilibrium towards the formation of the initial imine. A large excess of ammonia ensures that benzaldehyde is more likely to encounter an ammonia molecule than a benzylamine molecule, statistically suppressing the formation of the secondary imine.[2]

-

Recommendation: Employ a significant molar excess of your ammonia source. While gaseous ammonia can be used, solutions of ammonia in an alcohol (e.g., 2M NH₃ in MeOH) or ammonium salts like ammonium carbonate can be more practical and effective.[2][16]

| Parameter | Recommended Ratio (Ammonia:Aldehyde) | Rationale |

| Molar Ratio | 10:1 to 20:1 | Overwhelms the concentration of product benzylamine, favoring primary imine formation. |

| Ammonia Source | Anhydrous NH₃ in solvent (e.g., MeOH, EtOH) | Allows for high concentration and controlled addition. |

| (NH₄)₂CO₃ | An easy-to-handle solid source of ammonia.[2] |

2. Reaction Conditions: Temperature and pH

-

Temperature: Lowering the reaction temperature generally slows down all reaction rates. However, it can disproportionately disfavor the secondary imine formation pathway. Conduct the imine formation step at 0 °C or even lower before adding the reducing agent.

-

pH Control: The rate of imine formation is pH-dependent. Slightly acidic conditions (pH 5-6) can catalyze the dehydration of the hemiaminal to the imine. However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic.[17] For reductive aminations with borohydride reagents, non-acidic conditions are often best to suppress tertiary amine formation.[17]

3. Procedural Tactic: The Stepwise, In-Situ Reduction

-

Causality: The most effective strategy is to separate the imine formation from the reduction step, even if performed in the same pot. This "indirect" reductive amination minimizes the time that the product (benzylamine) and a key reactant (benzaldehyde) are present together.[18][19]

-

Workflow:

-

Dissolve benzaldehyde in a suitable solvent (e.g., methanol).

-

Add the large excess of ammonia and stir at a low temperature (e.g., 0 °C) for a set period (e.g., 1-2 hours) to allow for maximum conversion to the primary imine. Molecular sieves can be added to drive the dehydration.[17]

-

Only then, add the reducing agent (e.g., NaBH₄) portion-wise at low temperature.

-

Allow the reaction to slowly warm to room temperature to complete the reduction.

-

Caption: Stepwise workflow for high-selectivity reductive amination.

Q4: Are there alternative synthesis methods that inherently avoid dimer formation?

Yes. When the highest purity is required and yield is critical, choosing a synthetic route where over-alkylation is mechanistically impossible is the best strategy.

-

The Gabriel Synthesis: This is a classic and highly reliable method for producing pure primary amines.[8]

-

Step 1: Phthalimide is deprotonated with a base (e.g., K₂CO₃) to form potassium phthalimide, a potent nitrogen nucleophile.

-

Step 2: This nucleophile reacts with benzyl chloride in an Sₙ2 reaction to form N-benzylphthalimide. The nitrogen in this intermediate is non-nucleophilic due to delocalization with the two adjacent carbonyl groups, completely preventing any further alkylation.[7]

-

Step 3: The N-benzylphthalimide is cleaved, typically with hydrazine (the Ing-Manske procedure) or acid/base hydrolysis, to release pure benzylamine.[7][20]

-

Caption: Dimer-free synthesis of benzylamine via the Gabriel Synthesis.

-

The Delepine Reaction: This method uses hexamethylenetetramine as an ammonia equivalent.[11] It reacts with benzyl chloride to form a stable quaternary ammonium salt. This salt is then hydrolyzed with acid (e.g., ethanolic HCl) to yield benzylamine hydrochloride, formaldehyde, and ammonium chloride.[10][12] The quaternary nature of the intermediate prevents any side reactions.

Key Experimental Protocols

Protocol 1: Optimized Reductive Amination of Benzaldehyde

This protocol utilizes the stepwise, in-situ reduction method to maximize selectivity for benzylamine.

Materials:

-

Benzaldehyde (1.0 eq)

-

Ammonia in Methanol (2.0 M solution, 15 eq NH₃)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aq. Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add benzaldehyde.

-

Dilute the benzaldehyde with anhydrous methanol (approx. 0.2 M final concentration).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add the 2.0 M solution of ammonia in methanol over 10 minutes.

-

Stir the mixture at 0 °C for 2 hours to facilitate the formation of benzylideneimine.

-

While maintaining the temperature at 0 °C, add sodium borohydride in small portions over 30 minutes. Caution: Gas evolution (H₂).

-

After the addition is complete, stir the reaction at 0 °C for another hour, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 4 hours or until TLC/LC-MS analysis indicates full consumption of the imine intermediate.

-

Workup:

-

Carefully quench the reaction by slowly adding water at 0 °C.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add DCM and saturated aq. NaHCO₃ to the residue. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude oil by vacuum distillation to obtain pure benzylamine. Analyze purity and dimer content by GC-MS or ¹H NMR.

Protocol 2: Benzylamine Synthesis via the Gabriel Synthesis

This protocol provides a reliable, dimer-free alternative.

Materials:

-

Phthalimide (1.05 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground (1.0 eq)

-

Benzyl Chloride (1.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrazine hydrate (85% solution, 1.5 eq)

-

Methanol

-

Concentrated HCl

-

Diethyl ether

-

Sodium Hydroxide (NaOH) solution (e.g., 40%)

Procedure:

-

N-Benzylphthalimide Formation:

-

Combine phthalimide and potassium carbonate in a flask with anhydrous DMF.[7]

-

Add benzyl chloride. Caution: Lachrymator.[7]

-

Heat the mixture (e.g., to 90 °C) and stir for 2-3 hours until TLC shows consumption of benzyl chloride.

-

Cool the reaction and pour it into cold water to precipitate the N-benzylphthalimide. Filter the solid, wash with water, and dry. The crude product is often pure enough for the next step.

-

-

Hydrazinolysis (Cleavage):

-

Workup and Isolation:

-

Cool the mixture and add concentrated HCl to dissolve any remaining solids and protonate the benzylamine.

-

Filter off the insoluble phthalhydrazide precipitate.[7]

-

Reduce the volume of the filtrate by distillation.[7]

-

Make the remaining solution strongly alkaline with concentrated NaOH solution. Benzylamine will separate as an oily layer.[7]

-

Extract the mixture with diethyl ether (3x).

-

Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.[7]

-

-

Purification: Purify the residual oil by vacuum distillation to yield pure benzylamine.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Salas, C., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences.

- Nigh, W. G. (1973). The Gabriel Synthesis of Benzylamine.

-

avbaeyer. (2016). Benzylamine via the delepine reaction. Sciencemadness Discussion Board. Retrieved from [Link]

- Schaefer, F. C. (1979). U.S. Patent No. 4,163,025. Washington, DC: U.S.

- Walia, R., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.

- Barta, K., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11041-11049.

-

Scribd. (n.d.). Reductive Amination of Benzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Reddit. (2023). Ways to reduce the bis amination during a reductive amination?. r/Chempros. Retrieved from [Link]

- Barta, K., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.

- Douglas, C. J., et al. (2016). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes.

- Google Patents. (n.d.). EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof.

- Ye, J., et al. (2020). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr)

- Google Patents. (n.d.). US5616804A - Process for the preparation of dibenzylamine.

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

- Wang, Y., et al. (2024). Synthesis of N-Benzylidene Benzylamine from Dibenzylamine and Derivatization under Electrochemical Conditions. Molecules.

- Kempe, R., et al. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination.

-

Organic Chemistry Portal. (n.d.). Delepine reaction. Retrieved from [Link]

- Google Patents. (n.d.). TWI382033B - Process for synthesizing poly(vinyl benzylamine).

- Beller, M., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters.

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

-

The Organic Chemistry Tutor. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

Filo. (2024). The Gabriel synthesis to prepare benzylamine. Interpretation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzyl phthalimide. Retrieved from [Link]

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 4. Benzylamine synthesis - chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Gabriel synthesis to prepare benzylamine. Interpretation: The Gabriel.. [askfilo.com]

- 10. Sciencemadness Discussion Board - Benzylamine via the delepine reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Delepine reaction [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. TWI382033B - Process for synthesizing poly(vinyl benzylamine) - Google Patents [patents.google.com]

- 15. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]

- 16. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reddit.com [reddit.com]

- 18. ias.ac.in [ias.ac.in]

- 19. pubs.acs.org [pubs.acs.org]

- 20. youtube.com [youtube.com]

Technical Support: Chemoselective Reduction of 4-Bromo-3-Methoxybenzoxime

Case ID: OX-RED-BR-001 Status: Open Priority: High (Chemoselectivity Critical) Assigned Specialist: Senior Application Scientist, Chemical Process Group

Executive Summary & Core Issue Analysis

The Challenge: Reducing 4-bromo-3-methoxybenzoxime to its corresponding primary amine (4-bromo-3-methoxybenzylamine) presents a classic chemoselectivity conflict.

-

Standard Method Failure: Catalytic hydrogenation (e.g.,

, Pd/C) is the industry standard for oxime reduction but is contraindicated here. Palladium catalysts readily facilitate the oxidative addition of aryl bromides, leading to hydrodehalogenation (loss of the bromine atom) and yielding the des-bromo impurity (3-methoxybenzylamine). -

The Solution: You must utilize hydride-based or dissolving metal reductions that operate via mechanisms distinct from transition-metal catalysis.

Recommended Pathways:

-

Primary Recommendation: Borane-THF Complex (

) – High yields, excellent chemoselectivity, clean workup. -

Secondary Recommendation: Zinc/Acetic Acid (

) – Cost-effective, scalable, tolerates aryl halides well.

Decision Matrix & Workflow

The following logic flow illustrates why standard catalytic methods fail and guides you to the correct protocol.

Figure 1: Decision matrix for selecting the reduction agent based on substrate functionality.

Protocol A: Borane-THF Reduction (The Gold Standard)

Borane is an electrophilic reducing agent.[1] It coordinates to the nitrogen lone pair of the oxime and delivers hydride without interacting with the electron-rich aryl bromide bond.

Mechanism of Action

-

Coordination:

coordinates to the oxime nitrogen. -

Hydride Transfer: Intramolecular hydride transfer reduces the

bond. -

Hydrolysis: The resulting amine-borane complex is stable and requires acidic hydrolysis to release the free amine.

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen.

-

Solvation: Dissolve 4-bromo-3-methoxybenzoxime (1.0 equiv) in anhydrous THF (0.5 M concentration). Chill to 0°C.

-

Addition: Add

(1.0 M solution, 2.5 - 3.0 equiv ) dropwise via syringe.-

Note: Gas evolution (

) may occur; ensure proper venting.

-

-

Reflux: Warm to room temperature, then heat to reflux for 2–4 hours. Monitor by TLC (the intermediate boron complex may appear as a baseline streak).

-

Quench (Critical): Cool to 0°C. Carefully add Methanol dropwise until bubbling ceases (destroys excess borane).

-

Hydrolysis: Evaporate the solvent. Redissolve the residue in 10% HCl or Ethanolic HCl and reflux for 1 hour.

-

Why? This step breaks the strong

bond. Without this, you will isolate the borane complex, not the amine.

-

-

Workup: Basify the aqueous layer to pH >10 with NaOH. Extract with DCM or Ethyl Acetate.[1] Dry over

and concentrate.

Protocol B: Zinc / Acetic Acid (The Robust Alternative)

This method utilizes single-electron transfer (SET). While Zn can reduce halides, it typically requires stronger activation or longer times than oxime reduction, making this method kinetically chemoselective at controlled temperatures.

Step-by-Step Methodology

-

Activation: Use commercial Zinc dust (<10 micron). If the zinc is old/oxidized, wash briefly with dilute HCl, then water, then acetone, and dry under vacuum.

-

Solvation: Dissolve the oxime (1.0 equiv) in Glacial Acetic Acid (or AcOH/THF 1:1 mixture if solubility is poor).

-

Addition: Add Zinc dust (5.0 - 10.0 equiv ) portion-wise at Room Temperature (20–25°C).

-

Agitation: Stir vigorously for 1–3 hours. Sonicating the mixture (ultrasound) can significantly accelerate the reaction and improve yield.

-

Filtration: Filter the mixture through a pad of Celite to remove excess Zinc. Wash the pad with Methanol.

-

Workup: Concentrate the filtrate. The residue will be the acetate salt of the amine. Basify with saturated

or NaOH (pH >10) and extract with Ethyl Acetate.

Comparative Data Analysis

| Feature | Borane-THF ( | Zinc / Acetic Acid ( | Catalytic Hydrogenation ( |

| Chemoselectivity (vs Ar-Br) | Excellent | Good (Temp dependent) | Poor (Debromination likely) |

| Yield | High (85-95%) | Moderate to High (70-90%) | High (but wrong product) |

| Reaction Time | 4–6 Hours | 1–3 Hours | 2–12 Hours |

| Cost | High | Low | Moderate |

| Scalability | Good (requires safety controls) | Excellent | Excellent |

| Key Risk | Incomplete hydrolysis of B-N bond | Difficulty filtering fine Zn dust | Loss of halogen |

Troubleshooting & FAQs

Q1: I isolated a white solid that is not my amine and is insoluble in water. What is it?

A: This is likely the Amine-Borane complex (

-

Cause: The acidic hydrolysis step (Step 6 in Protocol A) was either skipped or too mild.

-

Fix: Reflux the solid in 6M HCl or ethanolic HCl for 1 hour, then re-basify and extract.

Q2: I see a new spot on TLC that is less polar than the amine but different from the oxime. Did I lose the bromine?

A: If you used Method B (Zn/AcOH) and heated it aggressively, you might have debrominated. However, check if it is the Hydroxylamine intermediate (

-

Diagnosis: Hydroxylamines are often formed if the reduction is incomplete.

-

Fix: Add more reducing agent (Zn or Borane) and increase reaction time slightly.

Q3: Can I use (LAH)?

A: Use with extreme caution. While LAH can reduce oximes, it is a powerful nucleophile and reducing agent that can attack aryl halides, especially at reflux temperatures. If you must use LAH, perform the reaction at 0°C and use exactly stoichiometric amounts, but Borane is significantly safer for this substrate.

Q4: My product is stuck in the aqueous layer during workup.

A: Benzylamines are basic. If your aqueous layer is neutral or acidic, the amine exists as the ammonium salt (

-

Fix: Ensure the pH of the aqueous layer is >10 (check with pH paper) before extraction.

References

-